molecular formula C22H28Cl2N6O2 B2913841 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886906-26-9

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2913841
CAS RN: 886906-26-9
M. Wt: 479.41
InChI Key: JLJKKDXCAHNXRH-UHFFFAOYSA-N
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Description

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28Cl2N6O2 and its molecular weight is 479.41. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

Compounds similar to 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been investigated for their cardiovascular effects. A study synthesized and tested several derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Some showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, and others exhibited hypotensive activity (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

Another study focused on the synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to target MurB, disrupting the biosynthesis of peptidoglycan, and some showed greater potency than existing drugs like Ethambutol (Konduri et al., 2020).

Serotonin and Dopamine Receptor Affinity

Research on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones revealed their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study helped determine structural features responsible for receptor affinity, identifying potent dual 5-HT6/D2 and potent D2 receptor ligands (Żmudzki et al., 2015).

Psychotropic Activity

Another investigation involved the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents. They found that some compounds displayed antidepressant- and anxiolytic-like activity, indicating the potential of these derivatives as psychotropic agents (Chłoń-Rzepa et al., 2013).

Antihistaminic Activity

A series of purine-2,6-dione derivatives was synthesized and evaluated for antihistaminic activity. Some showed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models (Pascal et al., 1985).

Photo-induced Electron Transfer

Research on piperazine substituted naphthalimide model compounds revealed insights into their luminescent properties and photo-induced electron transfer processes. This study contributes to the understanding of the fluorescence behavior of these compounds in different pH environments (Gan et al., 2003).

Antiasthmatic Activity

Xanthene derivatives containing the piperazine-2,5-dione structure have been synthesized and screened for antiasthmatic activity. These compounds have shown significant activity, suggesting potential in the development of new antiasthmatic drugs (Bhatia et al., 2016).

Antivirus Activity

In a study on diketopiperazine derivatives from marine-derived actinomycete, some compounds showed modest antivirus activity against influenza A (H1N1) virus. This highlights the potential of these derivatives in developing antiviral agents (Wang et al., 2013).

properties

IUPAC Name

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2N6O2/c1-14(2)6-7-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-10-8-28(9-11-29)13-15-4-5-16(23)12-17(15)24/h4-5,12,14H,6-11,13H2,1-3H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJKKDXCAHNXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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